Cas no 23513-53-3 ((-)-maackiain)

(-)-maackiain structure
(-)-maackiain structure
Productnaam:(-)-maackiain
CAS-nummer:23513-53-3
MF:C16H12O5
MW:284.263484954834
CID:2077762
PubChem ID:161298

(-)-maackiain Chemische en fysische eigenschappen

Naam en identificatie

    • (-)-maackiain
    • (+)-6aS,11aS-maackiain
    • (+)-maackiain
    • (+/-)-3-hydroxy-8,9-methylenedioxyprerocarpan
    • (+/-)-maackiain
    • (+/-)-maakiain
    • demethylpterocarpin
    • dl-maackiain
    • inermin
    • maackiain
    • rac-maackiain
    • "(-)-maackiain
    • 3-Hydroxy-8,9-methylenedioxypterocarpan
    • 3-Hydroxy-8,9-(methylenedioxy)pterocarpan
    • (6aR,12aR)-3-hydroxy-8,9-methylenedioxypterocarpane
    • Trifolirhizin aglycone
    • Inermine
    • "(+)-Maackiain
    • CHEBI:73030
    • (6aS,12aS)-6a,12a-dihydro-6H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c]chromen-3-ol
    • AKOS030632873
    • (1S,12S)-5,7,11,19-tetraoxapentacyclo(10.8.0.02,10.04,8.013,18)icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
    • (1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
    • 6a,12a-Dihydro-6H-(1,3)dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol
    • Q27140246
    • s9387
    • CCG-267295
    • 19908-48-6
    • BS-51513
    • DTXSID80941785
    • CHEMBL445279
    • 6H-(1,3)Dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, 6a,12a-dihydro-, cis-(+-)-
    • rel-(6aS,12aS)-6a,12a-Dihydro-6H-[1,3]dioxolo[4',5':5,6]benzofuro[3,2-c]chromen-3-ol
    • 23513-53-3
    • (6aS,12aS)-6a,12a-dihydro-6H-(1,3)dioxolo(5,6)(1)benzofuro(3,2-c)chromen-3-ol
    • 6a,12a-Dihydro-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3-ol
    • CS-0203856
    • MSK158868
    • Inchi: InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2
    • InChI-sleutel: HUKSJTUUSUGIDC-UHFFFAOYSA-N
    • LACHT: c1(ccc2c(c1)OC[C@@H]1[C@H]2Oc2c1cc1c(c2)OCO1)O

Berekende eigenschappen

  • Exacte massa: 284.06847348g/mol
  • Monoisotopische massa: 284.06847348g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 0
  • Complexiteit: 416
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.377
  • Topologisch pooloppervlak: 57.2Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder

(-)-maackiain Beveiligingsinformatie

(-)-maackiain Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M20080-5 mg
(-)-maackiain
23513-53-3
5mg
¥4640.0 2021-09-08
TargetMol Chemicals
TN5720-1 mL * 10 mM (in DMSO)
(+)-Maackiain
23513-53-3 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN5720-1 ml * 10 mm
(+)-Maackiain
23513-53-3
1 ml * 10 mm
¥ 3330 2024-07-24
TargetMol Chemicals
TN5720-5mg
(+)-Maackiain
23513-53-3
5mg
¥ 3230 2024-07-24
TargetMol Chemicals
TN5720-5mg
(+)-Maackiain
23513-53-3
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN5720-5 mg
(+)-Maackiain
23513-53-3 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN5720-1 ml * 10 mm
(+)-Maackiain
23513-53-3
1 ml * 10 mm
¥ 3330 2024-07-20

Artikelen aanbevelen

Aanbevolen leveranciers
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.